molecular formula C18H14ClN3O6S B2821089 5-(4-chloro-2-nitrophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide CAS No. 890617-00-2

5-(4-chloro-2-nitrophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide

Cat. No.: B2821089
CAS No.: 890617-00-2
M. Wt: 435.84
InChI Key: CZKDWFLRMZJQLI-UHFFFAOYSA-N
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Description

5-(4-chloro-2-nitrophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a carboxamide group, and various substituents such as chloro, nitro, and sulfamoyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-2-nitrophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The chloro and nitro groups are introduced via electrophilic aromatic substitution reactions. For instance, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

    Carboxamide Formation: The carboxamide group is formed by reacting the furan derivative with an amine, such as 4-sulfamoylaniline, under conditions that promote amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and to enhance safety, especially when handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Reduction: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Substitution: The sulfamoyl group can participate in various substitution reactions, potentially leading to the formation of sulfonamides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst, sodium dithionite.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Furans: From nucleophilic substitution reactions involving the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its various functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes to study enzyme activity. The presence of the sulfamoyl group suggests potential interactions with sulfonamide-sensitive enzymes.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The nitro and sulfamoyl groups are known to impart biological activity, making these compounds candidates for drug development, particularly as antimicrobial or anticancer agents.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-chloro-2-nitrophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide depends on its specific application. In biological systems, it may act by inhibiting enzymes through the interaction of its functional groups with the active site of the enzyme. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfamoyl group can mimic the structure of natural substrates or inhibitors of sulfonamide-sensitive enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide: Lacks the sulfamoyl group, potentially altering its biological activity.

    5-(4-chloro-2-nitrophenyl)-2-methyl-N-phenylfuran-3-carboxamide: Lacks the sulfamoyl group, which may affect its interaction with biological targets.

    5-(4-chloro-2-nitrophenyl)-2-methyl-N-(4-methylphenyl)furan-3-carboxamide: Contains a methyl group instead of a sulfamoyl group, which could influence its chemical reactivity and biological properties.

Uniqueness

The presence of the sulfamoyl group in 5-(4-chloro-2-nitrophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide distinguishes it from similar compounds, potentially enhancing its biological activity and specificity. This functional group is known for its ability to interact with biological targets, making this compound a valuable candidate for further research in medicinal chemistry and drug development.

Properties

IUPAC Name

5-(4-chloro-2-nitrophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O6S/c1-10-15(18(23)21-12-3-5-13(6-4-12)29(20,26)27)9-17(28-10)14-7-2-11(19)8-16(14)22(24)25/h2-9H,1H3,(H,21,23)(H2,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKDWFLRMZJQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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